2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid” is a solid substance with the empirical formula C17H16N2O2 and a molecular weight of 280.32 . It is a unique chemical that contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Molecular Structure Analysis
This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with alternating double bonds. The pyrrole ring in this compound is substituted with various functional groups, including a cyano group, a prop-2-enoyl group, and an amino benzoic acid group .Scientific Research Applications
Synthesis and Characterization
- The compound's structural analogs are utilized in the synthesis of polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, and pyrazoles, demonstrating the compound's potential as a versatile synthon in organic chemistry (Pizzioli et al., 1998).
- Another study highlights the synthesis of pyrrole derivatives for applications in electrochromic devices and sensors, indicating the relevance of similar structures in material science (Almeida et al., 2017).
Biological Applications
- Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens, suggesting potential applications in the development of new antibacterial and antifungal agents (Husain et al., 2006).
- Research into the antimicrobial activity of amino acid derivatives demonstrates the chemical framework's utility in designing compounds with potential therapeutic applications (Khattab, 2005).
Material Science and Electrochemical Applications
- Studies on Schiff base ligands and their metal complexes, including their spectroscopic characterization and potential as corrosion inhibitors, further exemplify the wide-ranging applications of such compounds in materials science and corrosion protection (Mahmoud et al., 2017).
Theoretical and Computational Studies
- Theoretical predictions of reactivity and crystal structure analysis of amino acid derivatives offer insights into the molecular design and optimization of related compounds for specific applications (Odame et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-6-8-20(11-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-10-5-4-9-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOCFLOIAMUFN-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.